1,5-Dimethyl-2-phenylpyrazolidin-3-one
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Overview
Description
1,5-Dimethyl-2-phenylpyrazolidin-3-one is a chemical compound known for its diverse applications in various fields. It is a white crystalline powder with a slight bitter taste and is soluble in water, ethanol, benzene, and chloroform. This compound is also known by other names such as Antipyrine and Phenazone .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-phenylpyrazolidin-3-one can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization and methylation. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazolidin-3,5-dione derivative.
Reduction: The compound can be reduced to form different pyrazolidinone derivatives.
Substitution: It can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Pyridine and pyridine hydrochloride are commonly used as reagents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione.
Reduction: Various pyrazolidinone derivatives.
Substitution: Halogenated pyrazolidinone derivatives.
Scientific Research Applications
1,5-Dimethyl-2-phenylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a standard in analytical chemistry.
Medicine: Historically, it was used as an analgesic and antipyretic agent, although its use has declined due to safety concerns.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and other chemical products
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its analgesic and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
Aminophenazone: Another pyrazolone derivative with similar analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug with a similar structure but different pharmacological effects.
Metamizole: An analgesic and antipyretic compound with a similar mechanism of action.
Uniqueness
1,5-Dimethyl-2-phenylpyrazolidin-3-one is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its historical significance as one of the early synthetic analgesics also sets it apart from other similar compounds .
Properties
CAS No. |
13292-55-2 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZGCZUXLVQJELGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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